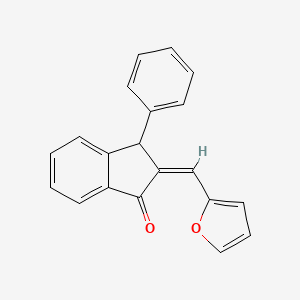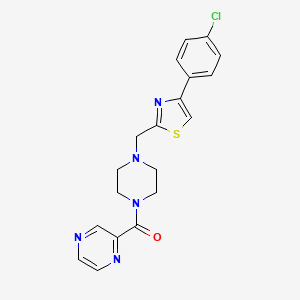![molecular formula C16H11F6NO4S B2707360 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid CAS No. 339102-70-4](/img/structure/B2707360.png)
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl sulfone intermediate This intermediate is then reacted with aniline under specific conditions to form the sulfonyl aniline derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups.
Aplicaciones Científicas De Investigación
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl sulfone
- 3,5-Bis(trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid is unique due to the combination of its trifluoromethyl groups and sulfonyl aniline structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-(N-[3,5-bis(trifluoromethyl)phenyl]sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO4S/c17-15(18,19)10-6-11(16(20,21)22)8-13(7-10)28(26,27)23(9-14(24)25)12-4-2-1-3-5-12/h1-8H,9H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNTEUVHMSTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
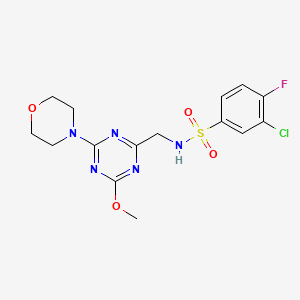
![ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2707281.png)
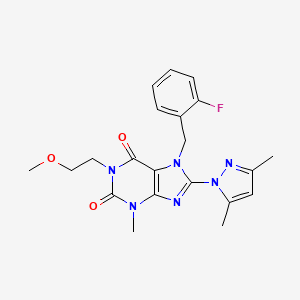
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)

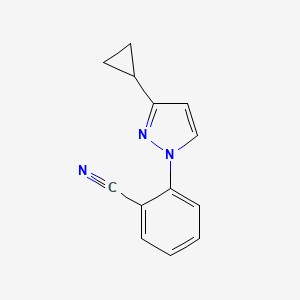
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2707286.png)

![2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2707290.png)
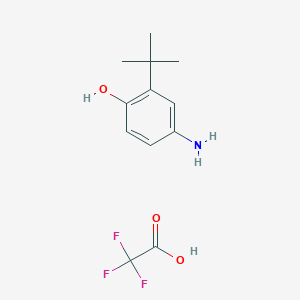
![4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2707295.png)
